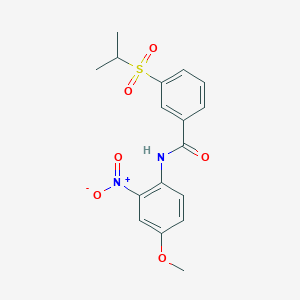

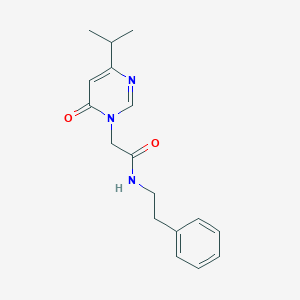

N-(5-tert-butyl-1,2-oxazol-3-yl)-1-phenylcyclopentane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “tert-butyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate” is similar to the one you’re asking about . It has a molecular weight of 240.3 and is a powder at room temperature .

Physical And Chemical Properties Analysis

The compound “tert-butyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate” has a molecular weight of 240.3 . It is a powder at room temperature . The solubility of a related compound, “N-(5-tert-butyl-1,2-oxazol-3-yl)-4-methylbenzamide”, in DMSO is unknown .

Aplicaciones Científicas De Investigación

Anticancer Agent Design

Functionalized amino acid derivatives, including compounds structurally related to "N-(5-tert-butyl-1,2-oxazol-3-yl)-1-phenylcyclopentane-1-carboxamide," have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. Certain derivatives demonstrated promising cytotoxicity, suggesting potential applications in designing new anticancer agents (Kumar et al., 2009).

Crystal Structure Analysis

The crystal structure of a related compound was determined, providing insights into its molecular conformation and potential interactions in biological systems. This knowledge is crucial for understanding how such compounds can be optimized for better therapeutic efficacy (Habibi et al., 2008).

Electrochromic Materials

Compounds with tert-butyl groups have been utilized in synthesizing electroactive polyamides with pendent carbazole groups. These materials exhibit reversible redox couples and significant color changes upon electrochemical oxidation, suggesting applications in electrochromic devices (Hsiao et al., 2013).

Enantioselective Synthesis

The versatility of related compounds for the asymmetric synthesis of amines has been highlighted. These methods provide efficient pathways to highly enantioenriched amines, which are valuable in pharmaceutical synthesis and material science (Ellman et al., 2002).

Catalytic Activity

Palladium(II) complexes with triazole-based N-heterocyclic carbene ligands, including tert-butyl groups, exhibit promising catalytic performance in Suzuki–Miyaura cross-coupling reactions. These findings suggest potential applications in catalysis and organic synthesis (Turek et al., 2014).

Safety and Hazards

The compound “tert-butyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate” has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

N-(5-tert-butyl-1,2-oxazol-3-yl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-18(2,3)15-13-16(21-23-15)20-17(22)19(11-7-8-12-19)14-9-5-4-6-10-14/h4-6,9-10,13H,7-8,11-12H2,1-3H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFAHGMSDXDHIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)NC(=O)C2(CCCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[4,5-d]azepin-3-one hydrochloride](/img/structure/B2709439.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2709442.png)

![N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2709448.png)

![Benzo[d]thiazol-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2709450.png)

![N-butyl-8-chloro-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2709453.png)